A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a strategic pathway for the synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid, a molecule of interest within the broader class of quinazoline derivatives known for their significant therapeutic potential. Quinazolines are a vital scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The introduction of specific substituents, such as halogens and carboxylic acids, can modulate the pharmacological profile of the quinazoline core, making targeted synthesis a key aspect of drug discovery.[5][6] This document outlines a rational, multi-step synthesis, providing both the theoretical underpinnings and a practical, step-by-step experimental protocol.
I. Strategic Approach to Synthesis
The synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is best approached through a convergent strategy, beginning with a commercially available and appropriately substituted anthranilic acid derivative. This approach allows for the early introduction of the key carboxylic acid functionality at the 8-position, followed by the construction of the quinazoline ring and subsequent regioselective iodination. The 4-hydroxy group is a tautomeric form of the more stable 4-oxo functionality in the quinazolin-4(3H)-one ring system, and thus the synthesis will target the latter.
The proposed synthetic pathway can be visualized as follows:
Figure 1: Proposed synthetic pathway for 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid.
II. Detailed Synthetic Protocol
This section provides a step-by-step guide for the synthesis, including reaction conditions and purification methods.
Step 1: Synthesis of 4-Hydroxyquinazoline-8-carboxylic acid from 2-Amino-terephthalic acid
This initial step involves the construction of the quinazolinone ring system via the well-established Niementowski reaction.[3][4] This method utilizes formamide as the source for the C2 carbon of the quinazoline ring.
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Reaction: 2-Amino-terephthalic acid is reacted with an excess of formamide at elevated temperatures. The reaction proceeds through an initial formation of a formylamino intermediate, followed by cyclization and dehydration to yield the quinazolinone ring.
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Protocol:
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In a round-bottom flask equipped with a reflux condenser, combine 2-amino-terephthalic acid (1 equivalent) and formamide (10-15 equivalents).
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Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
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Add water to the reaction mixture to further precipitate the product and to dissolve the excess formamide.
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Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
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Dry the product under vacuum to yield 4-hydroxyquinazoline-8-carboxylic acid.
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| Parameter | Value |
| Starting Material | 2-Amino-terephthalic acid |
| Reagent | Formamide |
| Temperature | 180-190 °C |
| Reaction Time | 4-6 hours |
| Work-up | Precipitation with water, filtration |
| Expected Yield | Moderate to good |
Step 2: Iodination of 4-Hydroxyquinazoline-8-carboxylic acid to yield 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
The second step is the regioselective iodination of the quinazolinone ring. The electron-donating nature of the nitrogen atoms and the hydroxyl group, along with the directing effect of the existing substituents, will favor iodination at the 6-position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose. The use of iodine in the synthesis of quinazoline derivatives has been documented in various contexts.[7][8][9]
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Reaction: 4-Hydroxyquinazoline-8-carboxylic acid is treated with N-Iodosuccinimide in a suitable solvent like acetonitrile. The reaction proceeds via an electrophilic aromatic substitution mechanism.
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Protocol:
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Dissolve 4-hydroxyquinazoline-8-carboxylic acid (1 equivalent) in acetonitrile in a round-bottom flask.
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Add N-Iodosuccinimide (1.1 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
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To the residue, add a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS and iodine.
-
Collect the precipitated solid by vacuum filtration.
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Wash the solid with water and then with a small amount of cold diethyl ether.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-hydroxy-6-iodoquinazoline-8-carboxylic acid.
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| Parameter | Value |
| Starting Material | 4-Hydroxyquinazoline-8-carboxylic acid |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching with Na2S2O3, filtration |
| Purification | Recrystallization |
III. Mechanistic Insights and Rationale
The choice of the Niementowski reaction in the first step is based on its simplicity and efficiency in forming the quinazolinone core from readily available anthranilic acids.[3][4] The high temperature is necessary to drive the cyclization and dehydration steps.
For the iodination step, NIS is selected as a mild electrophilic iodinating agent to avoid potential side reactions that might occur with harsher reagents. The regioselectivity for the 6-position is governed by the electronic properties of the quinazolinone ring system. The nitrogen atoms and the 4-oxo group influence the electron density of the benzene portion of the molecule, directing the electrophilic attack to the 6-position. The presence of substituents at specific positions on the quinazolinone ring is known to be crucial for their biological activity.[6]
IV. Characterization
The final product, 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid, and the intermediate should be characterized using standard analytical techniques to confirm their identity and purity. These techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
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Mass Spectrometry (MS): To determine the molecular weight of the compounds.
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Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.
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Melting Point Analysis: To assess the purity of the synthesized compounds.
V. Conclusion
The synthetic pathway detailed in this guide offers a robust and logical approach to obtaining 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid. By starting with 2-amino-terephthalic acid, the synthesis efficiently builds the quinazolinone core and introduces the iodo substituent in a regioselective manner. This guide provides a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development to synthesize this and related quinazoline derivatives for further biological evaluation. The diverse biological activities of quinazolines underscore the importance of developing efficient synthetic routes to novel analogues.[10][11][12][13]
References
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.).
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27).
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2).
- The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. (2022, December 2).
- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC. (n.d.).
- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI. (2022, December 8).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.).
- Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond | The Journal of Organic Chemistry - ACS Publications. (2015, June 12).
- Green Synthesis of Quinazolinone Derivatives Catalyzed by Iodine in Ionic Liquid. (2011, October 6).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.).
- Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.).
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